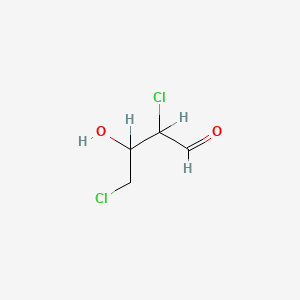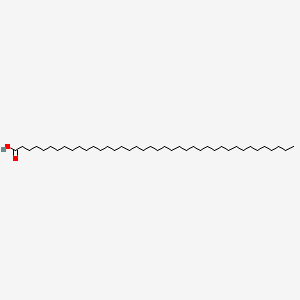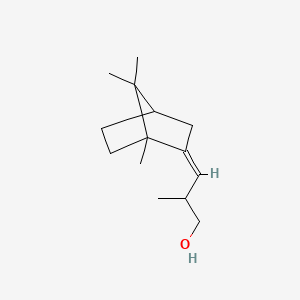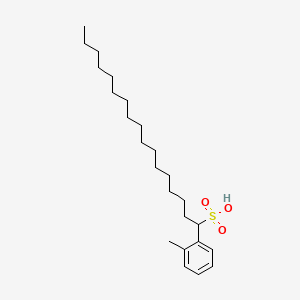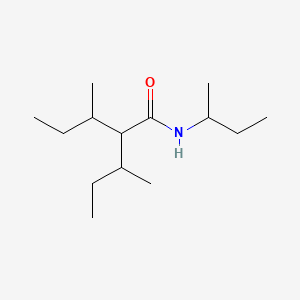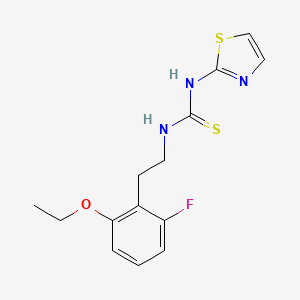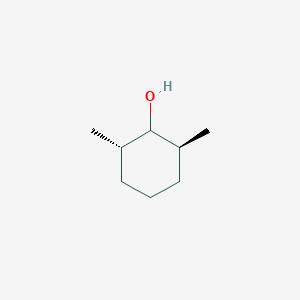
alpha,alpha,beta-2,6-Dimethylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,beta-2,6-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexanol, where two methyl groups are attached to the cyclohexane ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-2,6-Dimethylcyclohexanol typically involves the hydrogenation of 2,6-dimethylphenol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the aromatic ring of 2,6-dimethylphenol into a saturated cyclohexanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,beta-2,6-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanoic acid.
Reduction: Formation of 2,6-dimethylcyclohexane.
Substitution: Formation of 2,6-dimethylcyclohexyl halides or ethers.
Scientific Research Applications
Alpha,alpha,beta-2,6-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha,alpha,beta-2,6-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Alpha,alpha,beta-2,6-Dimethylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylcyclohexanone: An oxidized form of this compound.
2,6-Dimethylcyclohexane: A fully reduced form of the compound.
The presence of the methyl groups in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from its analogs.
Properties
CAS No. |
39170-83-7 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
MOISVRZIQDQVPF-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1O)C |
Canonical SMILES |
CC1CCCC(C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


